tert-Butyl 4-amino-6-chloronicotinate
Description
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
tert-butyl 4-amino-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)6-5-13-8(11)4-7(6)12/h4-5H,1-3H3,(H2,12,13) |
InChI Key |
GBFNQVCGFSJDKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification to Form tert-Butyl Nicotinate Derivative
The tert-butyl ester group is introduced to protect the carboxylic acid function of 6-chloronicotinic acid. A common method involves the reaction of 6-chloronicotinic acid with tert-butanol in the presence of an acid catalyst or using tert-butyl-2,2,2-trichloroacetimidate as a tert-butylating agent.
Method using tert-butyl-2,2,2-trichloroacetimidate : This reagent allows selective formation of the tert-butyl ester without ether formation, which is critical when the molecule contains other reactive groups such as amino or hydroxyl functions.
Reaction conditions : Typically carried out under mild acidic conditions, sometimes in anhydrous solvents like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure selectivity and yield.
Amination at the 4-Position of the Pyridine Ring
The introduction of the amino group at the 4-position of the nicotinate ring is achieved via nucleophilic aromatic substitution or catalytic amination.
Nucleophilic aromatic substitution (SNAr) : The 4-position on the pyridine ring is activated for substitution, especially if a good leaving group (e.g., halogen) is present. A suitable amine source, such as ammonia or an amine salt, can displace a leaving group to form the 4-amino derivative.
Pd-catalyzed amination : Recent advances include palladium-catalyzed amination of 2-chloronicotinate derivatives to install amino groups under mild conditions. For example, Pd-catalyzed amidation using Pd G3 precatalyst and appropriate ligands (e.g., dcpf) in the presence of bases like cesium carbonate in solvents such as 2-methyltetrahydrofuran (2-MeTHF) can yield tert-butyl 4-amino-6-chloronicotinate with high selectivity and yield.
Chlorination at the 6-Position
The 6-chloro substituent is typically introduced early in the synthesis by starting from 6-chloronicotinic acid or via selective chlorination of nicotinic acid derivatives.
Chlorination can be achieved by electrophilic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions.
The presence of the chloro group at the 6-position is critical for subsequent functionalization and biological activity.
Purification and Characterization
After synthesis, the compound is purified by recrystallization (commonly from ethanol) or chromatographic techniques. Purity is confirmed by analytical methods such as:
- High-performance liquid chromatography (HPLC)
- Nuclear magnetic resonance (NMR) spectroscopy
- Mass spectrometry (MS)
Representative Synthesis Route Example
Research Discoveries and Innovations
Catalytic amidation and amination : The use of palladium catalysts with specific ligands enables mild and efficient amination of nicotinate derivatives, overcoming limitations of harsh conditions traditionally used in SNAr reactions.
Selective esterification techniques : The use of tert-butyl-2,2,2-trichloroacetimidate allows selective tert-butyl ester formation without side reactions such as etherification, which is crucial for molecules containing multiple reactive groups.
Solvent and base effects : Renewable solvents like 2-MeTHF and bases such as cesium carbonate have been shown to improve reaction efficiency and selectivity in Pd-catalyzed amination processes.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-6-chloronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and chlorine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-6-chloronicotinate is used as an intermediate in the synthesis of more complex chemical compounds
Biology: In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in the investigation of cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its therapeutic properties. Researchers may investigate its effects on various biological targets to develop new drugs or treatments for diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other products. Its versatility and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-6-chloronicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3)
Ethyl 4-amino-6-chloronicotinate shares the same pyridine core and substitution pattern as the tert-butyl analog but differs in the ester group. Key comparative insights include:
- This could make the tert-butyl derivative more suitable for applications requiring prolonged shelf life or controlled release.
- Solubility : Ethyl esters generally exhibit higher aqueous solubility than tert-butyl esters due to reduced hydrophobicity. This property may favor the ethyl derivative in formulations requiring rapid dissolution.
- Synthetic Utility : The tert-butyl ester is often preferred in solid-phase peptide synthesis (SPPS) as a protective group due to its acid-labile nature, whereas ethyl esters are more commonly used in solution-phase reactions .
Other Nicotinate Derivatives
- Methyl 4-amino-6-chloronicotinate: Smaller ester groups (methyl vs. tert-butyl) may reduce steric hindrance, facilitating nucleophilic substitution reactions at the 2-position of the pyridine ring.
- Boc-Protected Analogs : The tert-butyloxycarbonyl (Boc) group, a common protective group in organic synthesis, shares steric similarities with the tert-butyl ester but serves a distinct functional role (amine protection vs. carboxylic acid esterification).
Stability and Reactivity Trends
- Hydrolytic Stability : Tert-butyl esters are less prone to hydrolysis under basic conditions compared to ethyl or methyl esters, as demonstrated in studies of similar nicotinate derivatives.
- Thermal Stability : The tert-butyl group may enhance thermal stability, a critical factor in high-temperature synthetic processes.
Limitations of Available Evidence
The provided sources lack direct experimental data (e.g., NMR, HPLC, or bioactivity studies) for tert-butyl 4-amino-6-chloronicotinate. only lists the ethyl analog without providing comparative data . Further studies are required to validate inferred properties such as solubility, stability, and synthetic applicability.
Q & A
Q. How can theoretical frameworks guide experimental design for novel applications of this compound?
- Methodological Answer :
- Retrosynthetic analysis : Apply Corey’s principles to design efficient synthetic routes for derivatives .
- Green chemistry metrics : Optimize atom economy and E-factor using solvent selection guides (e.g., CHEM21) .
- Systems chemistry : Model reaction networks to predict multi-step pathways for functionalized nicotinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
